molecular formula C10H15BrS B8674272 3-Bromo-4-hexylthiophene CAS No. 827346-70-3

3-Bromo-4-hexylthiophene

Cat. No. B8674272
Key on ui cas rn: 827346-70-3
M. Wt: 247.20 g/mol
InChI Key: MIPGHRJNTJLYPW-UHFFFAOYSA-N
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Patent
US07838623B2

Procedure details

Compound 51 (70 g, 0.173 mol) was mixed with dry THF (400 mL). To this mixture, n-butyllithium (138 mL, 2.5M in hexane, 0.345 mol) was added dropwise at −78° C. under argon. The resulting mixture was stirred for 10 minutes, then water (30 mL) was added to quench the reaction. The THF was evaporated and the organic was extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with brine (2×100 mL), water (70 mL) and dried over MgSO4. After evaporation of the solvent, the resulting crude product was purified by vacuum distillation (72-74° C. at 0.17 mbar) to yield 52 (35.3 g, 82.6% yield). GC/MS: 246 g/mol (M-1). 1H NMR (CD2Cl2): δ 7.22 (s, 1H), 6.96 (s, 1H), 2.57 (t, 2H), 1.61 (m, 2H), 1.32 (m, 6H), 0.88 (t, 3H). 13C NMR: 141.92, 122.87, 120.95, 112.89, 31.88, 30.07, 29.53, 29.20, 22.88, 14.14.
Name
Compound 51
Quantity
70 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Yield
82.6%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4](Br)=[C:5]([Br:13])[C:6]=1[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C1COCC1.C([Li])CCC>O>[Br:13][C:5]1[C:6]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:2][S:3][CH:4]=1

Inputs

Step One
Name
Compound 51
Quantity
70 g
Type
reactant
Smiles
BrC=1SC(=C(C1CCCCCC)Br)Br
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
138 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the organic was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (2×100 mL), water (70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
DISTILLATION
Type
DISTILLATION
Details
the resulting crude product was purified by vacuum distillation (72-74° C. at 0.17 mbar)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CSC=C1CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 35.3 g
YIELD: PERCENTYIELD 82.6%
YIELD: CALCULATEDPERCENTYIELD 82.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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